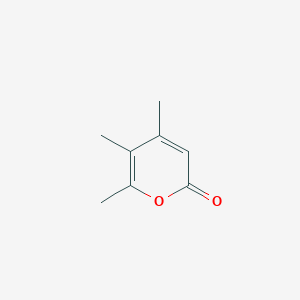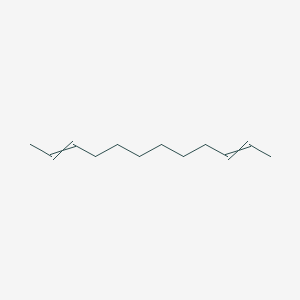
2-methyl-4-phenyl-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The unique structure of this compound contributes to its specific interactions with biological targets, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-phenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . The reaction involves the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine core.
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs solvent-free conditions to enhance yield and purity. The use of environmentally friendly catalysts and scalable reaction conditions is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenyl-3H-1,5-benzodiazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-methyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and anticonvulsant effects. The binding of the compound to the GABA receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which influences its binding affinity and pharmacological profile. Unlike other benzodiazepines, its structure allows for selective interactions with certain receptor subtypes, potentially leading to fewer side effects and more targeted therapeutic effects .
Eigenschaften
CAS-Nummer |
14926-34-2 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-methyl-4-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
NXJLWNIHIMTUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
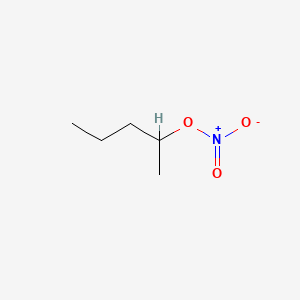
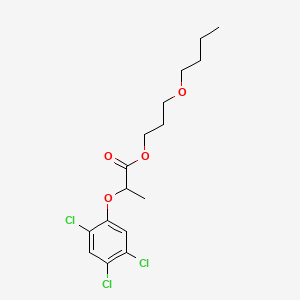

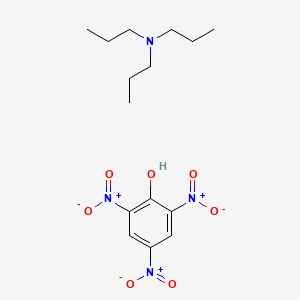

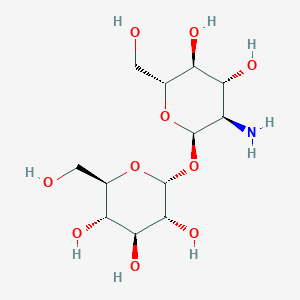
![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)


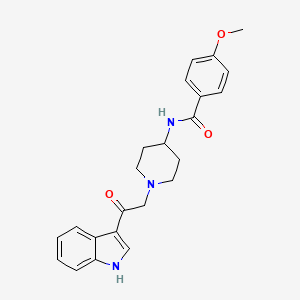
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
